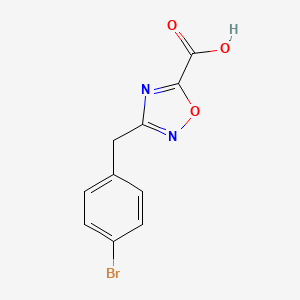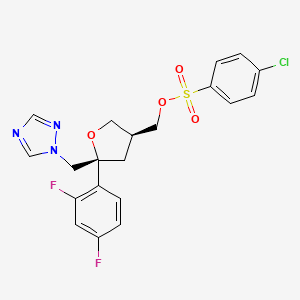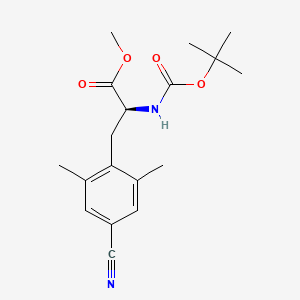
3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” is a derivative of benzoic acid, which is an organic compound . It contains a bromine atom, which is a common feature in many organic compounds . The compound is likely to be used in laboratory settings for chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, 4-Bromobenzyl alcohol undergoes a three-component reaction with acetylferrocene and arylboronic acid to yield ferrocenyl ketones . Another synthesis method involves the oxidation of 4-Bromobenzyl alcohol in the presence of polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide to yield 4-bromobenzaldehyde . A detailed synthesis process for the specific compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” was not found in the search results .Wissenschaftliche Forschungsanwendungen
-
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate
- Application Summary : This compound was synthesized as a potential anti-inflammatory agent . It is a cinnamic-amino acid hybrid molecule .
- Methods of Application : The compound was synthesized and its in vitro COX-2 inhibition, and pharmacokinetic properties were studied .
- Results : The results showed high cyclooxygenase inhibitory activity (IC 50 = 6 µM) and favorable pharmacokinetic properties .
-
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Application Summary : These compounds were synthesized as potential antimicrobial agents .
- Methods of Application : The compounds were synthesized and tested for antimicrobial action against bacterial and fungal strains .
- Results : The results revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
Safety And Hazards
The compound, like many other organic compounds, may pose certain hazards. For instance, it may cause skin and eye irritation and may be harmful if inhaled . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
The compound could potentially be used in the development of new potent anti-inflammatory agents. For instance, a cinnamic-amino acid hybrid molecule showed high cyclooxygenase inhibitory activity and favorable pharmacokinetic properties . The compound “3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid” could be used as a lead for the synthesis of more effective hybrids .
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCYVEGDXFEMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















